N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Structural Studies
The structural studies of analogs similar to N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, such as 2-(2,4-dimethylphenyl)-2H-benzotriazole, provide insights into synthetic pathways and molecular conformations. These compounds, including Tinuvin P analogs, have been synthesized and analyzed to understand their molecular structure through NMR and X-ray diffraction analysis, showcasing the importance of such compounds in material science and synthetic chemistry (Claramunt et al., 2007).
Anticancer Research
Anticancer properties of compounds containing benzamide groups, akin to this compound, have been explored through the synthesis of novel Schiff’s bases. These compounds, evaluated for their anticancer activity against various human cancer cell lines, demonstrate the potential of such molecular structures in developing new anticancer agents (Tiwari et al., 2017).
Antibacterial Agents
The development of novel antibacterial agents using structures related to this compound has been investigated. Compounds with similar molecular frameworks have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This highlights the compound's relevance in medicinal chemistry for creating new antibacterial drugs (Palkar et al., 2017).
Luminescence Sensing
In the field of material science, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized for luminescence sensing of benzaldehyde derivatives. These frameworks, related to the structural elements of this compound, show selective sensitivity, indicating their application in chemical sensing and environmental monitoring (Shi et al., 2015).
Molecular Docking and DFT Calculations
The potential of compounds with similar structures to this compound in binding to biological targets has been explored through molecular docking and DFT calculations. These studies offer insights into the interaction mechanisms of such compounds with biological molecules, paving the way for the development of targeted therapies (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-12(2)9-14(8-11)18-16(22)13-3-5-15(6-4-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQUKTPAKJKBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.